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Introduction
Hawkinsinuria is a rare, autosomal dominant inborn error of tyrosine metabolism caused by a

mutation in the HPD gene, which encodes the enzyme 4-hydroxyphenylpyruvate dioxygenase

(HPPD).[1][2] This genetic defect leads to the accumulation of an unusual amino acid,

Hawkinsin ((2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1-yl)acetic acid), and other tyrosine

metabolites in the urine.[2] Clinical manifestations in infants can include failure to thrive,

metabolic acidosis, and a distinctive "swimming pool" odor of the urine.[3][4] Diagnosis is

primarily achieved through urinary organic acid analysis, typically by gas chromatography-mass

spectrometry (GC-MS).[3] This application note provides a detailed protocol for the

identification of Hawkinsin and associated metabolites in urine samples.

Biochemical Pathway of Hawkinsin Formation
In normal tyrosine metabolism, the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD)

converts 4-hydroxyphenylpyruvate to homogentisate. In Hawkinsinuria, a gain-of-function

mutation in the HPD gene results in the formation of a reactive epoxide intermediate from 4-

hydroxyphenylpyruvate. This intermediate is then detoxified by conjugation with glutathione,

leading to the formation of Hawkinsin.
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Figure 1: Simplified biochemical pathway of Hawkinsin formation.

Quantitative Data Summary
Urinary organic acid analysis in patients with Hawkinsinuria reveals a characteristic pattern of

elevated metabolites. While specific quantitative data is sparse in the literature due to the rarity

of the disease, the following table summarizes the expected findings.

Analyte
Expected Concentration in
Hawkinsinuria Patients
(mmol/mol creatinine)

Normal Reference Range
in Infants (mmol/mol
creatinine)

Hawkinsin Significantly Increased Not Detected

4-Hydroxyphenylpyruvic Acid Markedly Increased < 15 (2 days - 1 year)

4-Hydroxyphenyllactic Acid Increased < 28 (2 days - 1 year)

4-Hydroxyphenylacetic Acid Increased 2 - 32 (under 13 years)

Note: The expected concentrations in Hawkinsinuria are qualitative descriptions based on

published case reports.[4][5] Normal reference ranges are compiled from pediatric population

studies.

Experimental Protocols
This section outlines the detailed methodology for the analysis of urinary organic acids for the

diagnosis of Hawkinsinuria using GC-MS.
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Experimental Workflow
The overall workflow for the analysis of urinary organic acids is depicted below.

Experimental Workflow for Urinary Organic Acid Analysis
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Figure 2: General workflow for urinary organic acid analysis.
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Urine Collection: Collect a random urine sample (at least 10 mL) in a sterile container. First-

morning voids are preferred as they are generally more concentrated.[1]

Storage: Store the urine sample at -20°C until analysis.

Creatinine Measurement: Determine the urine creatinine concentration to normalize the

volume of urine used for extraction.

Normalization: Based on the creatinine concentration, transfer a volume of urine equivalent

to a set amount of creatinine (e.g., 0.5 mg) into a glass test tube.

Internal Standard: Add an appropriate internal standard, such as heptadecanoic acid, to the

urine sample.

pH Adjustment: Acidify the urine to a pH of approximately 1 by adding hydrochloric acid

(HCl).

Extraction:

Add 5 mL of ethyl acetate to the acidified urine.

Vortex vigorously for 2 minutes.

Centrifuge at 2000 x g for 5 minutes to separate the layers.

Carefully transfer the upper organic layer to a clean tube.

Repeat the extraction process with another 5 mL of ethyl acetate and combine the organic

layers.

Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at

40°C.

Derivatization
To increase the volatility and thermal stability of the organic acids for GC-MS analysis, a two-

step derivatization process is employed.
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Oximation:

To the dried extract, add 100 µL of a 2% methoxyamine hydrochloride solution in pyridine.

Cap the tube tightly and incubate at 60°C for 30 minutes. This step converts keto-acids to

their methoxime derivatives.

Silylation:

After cooling, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%

Trimethylchlorosilane (TMCS).

Cap the tube and incubate at 60°C for 45 minutes. This step converts hydroxyl and

carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.

GC-MS Analysis
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single

quadrupole or time-of-flight analyzer) is used.

GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g.,

DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the

derivatized organic acids.

Injection: Inject 1 µL of the derivatized sample into the GC inlet, typically in splitless mode.

Oven Temperature Program:

Initial temperature: 80°C, hold for 2 minutes.

Ramp 1: Increase to 200°C at a rate of 5°C/min.

Ramp 2: Increase to 300°C at a rate of 10°C/min.

Final hold: 300°C for 5 minutes.

Mass Spectrometer Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 50 to 650.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Data Presentation and Interpretation
The identification of Hawkinsin and other metabolites is based on their retention times and

mass spectral fragmentation patterns. A representative total ion chromatogram (TIC) from a

healthy individual will show a complex mixture of organic acids. In a patient with

Hawkinsinuria, the chromatogram is expected to show significantly elevated peaks

corresponding to the TMS derivatives of Hawkinsin, 4-hydroxyphenylpyruvic acid, 4-

hydroxyphenyllactic acid, and 4-hydroxyphenylacetic acid.

Mass Spectrum of Hawkinsin (TMS Derivative)

An experimental mass spectrum of the trimethylsilyl (TMS) derivative of Hawkinsin is not

readily available in the searched literature. However, based on its structure, the mass spectrum

would be expected to exhibit characteristic fragments resulting from the cleavage of the TMS

groups and fragmentation of the cyclic and amino acid moieties. The molecular ion would also

be expected to be present.

Conclusion
The protocol described provides a robust and reliable method for the analysis of urinary

organic acids to aid in the diagnosis of Hawkinsinuria. The key to a successful diagnosis is the

identification of a characteristic pattern of elevated metabolites, most notably the presence of

Hawkinsin. This application note serves as a comprehensive guide for researchers and

clinicians involved in the investigation of inborn errors of metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1218168?utm_src=pdf-body
https://www.benchchem.com/product/b1218168?utm_src=pdf-body
https://www.benchchem.com/product/b1218168?utm_src=pdf-body
https://www.benchchem.com/product/b1218168?utm_src=pdf-body
https://www.benchchem.com/product/b1218168?utm_src=pdf-body
https://www.benchchem.com/product/b1218168?utm_src=pdf-body
https://www.benchchem.com/product/b1218168?utm_src=pdf-body
https://www.benchchem.com/product/b1218168?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Organic Aciduria [research.njms.rutgers.edu]

2. HAWKINSINURIA | MENDELIAN.CO [mendelian.co]

3. metabolicsupportuk.org [metabolicsupportuk.org]

4. Hawkinsinuria clinical practice guidelines: a Mexican case report and literature review -
PMC [pmc.ncbi.nlm.nih.gov]

5. Hawkinsinuria (Concept Id: C2931042) - MedGen - NCBI [ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Note: Protocol for Organic Acid Analysis to
Identify Hawkinsin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1218168#protocol-for-organic-acid-analysis-to-
identify-hawkinsin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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